6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the cyclopropyl and methyl groups, followed by the formation of the pyrazolopyridine core. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, indicating possible bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other pyrazolopyridine derivatives, 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and structural configuration. Similar compounds include other pyrazolopyridines with different substituents, such as 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE derivatives with variations in the cyclopropyl or methyl groups.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-11-5-7-23(21-11)8-6-18-17(24)13-9-15(12-3-4-12)20-16-14(13)10-19-22(16)2/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,18,24) |
InChI Key |
QAZJRWAWNWLGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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